molecular formula C13H15ClN4O2S B3113894 1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea CAS No. 1987007-45-3

1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea

Cat. No. B3113894
CAS RN: 1987007-45-3
M. Wt: 326.8 g/mol
InChI Key: WOBHLQICGRCCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea, also known as CBF-PT, is an organic compound with a variety of applications in organic synthesis and scientific research. It is a heterocyclic compound consisting of a benzoyl group attached to a thiourea group, with a formylpiperazinyl group in the middle. CBF-PT has been used in a range of experiments, including those involving the synthesis of novel molecules, and as a tool to study various biochemical and physiological processes.

Scientific Research Applications

1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea has been used for a variety of scientific research applications, including the synthesis of novel molecules, the study of various biochemical and physiological processes, and as an inhibitor of enzymes. It has been used in studies of the mechanism of action of several enzymes, including the enzyme acetylcholinesterase. It has also been used in studies of the structure of proteins and nucleic acids, as well as in studies of the binding of ligands to receptors.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea is not well understood. However, it is believed that the compound binds to the active site of enzymes, blocking the binding of substrates. This prevents the enzyme from catalyzing the desired reaction. It is also believed that 1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea binds to the active site of proteins, disrupting the structure of the protein and preventing it from performing its desired function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea are not well understood. However, it is believed that the compound may have an effect on the activity of enzymes, as well as on the structure of proteins and nucleic acids. It is also believed that 1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea may have an effect on the binding of ligands to receptors, as well as on the function of various cellular processes.

Advantages and Limitations for Lab Experiments

1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. Additionally, it is not toxic, and has been found to be relatively non-toxic in animal studies. However, it has a relatively low solubility in water, and is not very soluble in organic solvents. Additionally, its mechanism of action is not well understood, which can make it difficult to use in certain experiments.

Future Directions

There are numerous potential future directions for research involving 1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea. These include further studies of its mechanism of action, its effects on enzyme activity, its effects on protein and nucleic acid structure, and its effects on ligand-receptor binding. Additionally, further studies of its solubility and stability could be conducted, as well as studies of its potential use as an inhibitor of enzymes. Finally, further studies of its potential use as a tool for the synthesis of novel molecules could be conducted.

properties

IUPAC Name

4-chloro-N-[(4-formylpiperazin-1-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2S/c14-11-3-1-10(2-4-11)12(20)15-13(21)16-18-7-5-17(9-19)6-8-18/h1-4,9H,5-8H2,(H2,15,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBHLQICGRCCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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